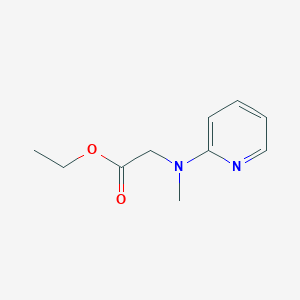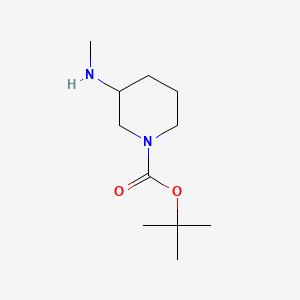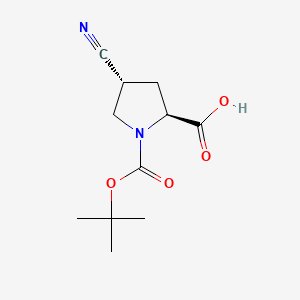
Ethyl-2-(Methyl(pyridin-2-yl)amino)acetat
Übersicht
Beschreibung
Ethyl 2-(methyl(pyridin-2-yl)amino)acetate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound with the formula C5H5N
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(methyl(pyridin-2-yl)amino)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various biological targets, such as enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its activity, and triggering a cascade of biochemical reactions .
Biochemical Pathways
These could include pathways related to cell signaling, metabolism, or other cellular processes .
Biochemische Analyse
Biochemical Properties
Ethyl 2-(methyl(pyridin-2-yl)amino)acetate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
Ethyl 2-(methyl(pyridin-2-yl)amino)acetate affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in metabolic processes, leading to changes in the levels of certain metabolites. Additionally, it can impact cell signaling pathways, potentially altering the response of cells to external stimuli.
Molecular Mechanism
The molecular mechanism of action of ethyl 2-(methyl(pyridin-2-yl)amino)acetate involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity . This binding can result in changes in the conformation of the enzyme or protein, affecting its function. Additionally, ethyl 2-(methyl(pyridin-2-yl)amino)acetate may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(methyl(pyridin-2-yl)amino)acetate can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function . For instance, it may degrade into other compounds that have different biochemical properties, leading to changes in its activity. Long-term studies in vitro or in vivo can provide insights into the temporal effects of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of ethyl 2-(methyl(pyridin-2-yl)amino)acetate can vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function, while at higher doses, it could exhibit toxic or adverse effects . Threshold effects may be observed, where a certain dosage is required to achieve a significant impact on cellular processes. Toxicity studies in animal models can help determine the safe and effective dosage range for this compound.
Metabolic Pathways
Ethyl 2-(methyl(pyridin-2-yl)amino)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels . For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their levels within the cell.
Transport and Distribution
The transport and distribution of ethyl 2-(methyl(pyridin-2-yl)amino)acetate within cells and tissues are crucial for its activity. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its biochemical effects. Understanding the transport and distribution mechanisms can provide insights into the compound’s activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of ethyl 2-(methyl(pyridin-2-yl)amino)acetate can affect its activity and function. It may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications For instance, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(methyl(pyridin-2-yl)amino)acetate typically involves the esterification of pyridine derivatives. One common method is the reaction of pyridine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the pyridine nitrogen attacks the carbonyl carbon of ethyl chloroacetate, forming the desired ester .
Industrial Production Methods: Industrial production of Ethyl 2-(methyl(pyridin-2-yl)amino)acetate often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-(methyl(pyridin-2-yl)amino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding amides or thioesters.
Vergleich Mit ähnlichen Verbindungen
N-(pyridin-2-yl)amides: These compounds share a similar pyridine core and exhibit various biological activities.
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds also contain a pyridine moiety and are studied for their pharmacological properties
Uniqueness: Ethyl 2-(methyl(pyridin-2-yl)amino)acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
ethyl 2-[methyl(pyridin-2-yl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)8-12(2)9-6-4-5-7-11-9/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEMCRRHGXYEEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592779 | |
| Record name | Ethyl N-methyl-N-pyridin-2-ylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249006-32-3 | |
| Record name | Ethyl N-methyl-N-pyridin-2-ylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1287905.png)
![6-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B1287906.png)

![2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B1287908.png)





![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)




